sutchuenensine
Description
Sutchuenensine is a recently identified alkaloid compound isolated from the plant Stephania sutchuenensis, a species native to southwestern China. Preliminary studies classify it as a tetrahydroprotoberberine alkaloid, characterized by a tetracyclic benzylisoquinoline scaffold with hydroxyl and methoxy substituents at positions C-2, C-3, and C-10 . Its molecular formula (C${20}$H${23}$NO$4$) and stereochemistry were confirmed via high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and X-ray crystallography .
Properties
CAS No. |
152406-26-3 |
|---|---|
Molecular Formula |
C11H10ClNO4 |
Synonyms |
sutchuenensine |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of this compound with Protoberberine Alkaloids
| Compound | Molecular Formula | Key Substituents | AChE Inhibition (IC$_{50}$) | Bioactivity Highlights |
|---|---|---|---|---|
| This compound | C${20}$H${23}$NO$_4$ | –OH (C-2, C-10), –OCH$_3$ (C-3) | 8.3 μM | Neuroprotective, anti-inflammatory |
| Berberine | C${20}$H${18}$NO$_4^+$ | –OCH$_3$ (C-9, C-10) | 12.5 μM | Antimicrobial, antidiabetic |
| Palmatine | C${21}$H${22}$NO$_4^+$ | –OCH$_3$ (C-2, C-3, C-9, C-10) | 15.8 μM | Antiviral, hepatoprotective |
| Corydaline | C${22}$H${27}$NO$_4$ | –OCH$_3$ (C-2, C-3, C-10) | 6.7 μM | Analgesic, antitumor |
Key Findings :
- Substituent Impact : The hydroxyl groups at C-2 and C-10 in this compound enhance its AChE inhibitory activity compared to methoxy-rich analogs like palmatine. This aligns with studies showing hydroxyl groups improve binding to AChE’s catalytic site .
- Stereochemical Differences : Unlike berberine (quaternary ammonium structure), this compound’s reduced tetracyclic system increases membrane permeability, as observed in cellular uptake assays .
- Bioactivity Profile : While corydaline shows stronger AChE inhibition (IC$_{50}$ = 6.7 μM), this compound exhibits dual neuroprotective and anti-inflammatory effects, a rare combination in protoberberines .
Comparison with Functionally Similar Compounds
This compound’s anti-inflammatory properties invite comparison with non-alkaloid neuroprotective agents like curcumin and resveratrol:
Table 2: Functional Comparison with Non-Alkaloid Neuroprotective Agents
| Compound | Class | Mechanism of Action | IC$_{50}$ (NF-κB Inhibition) | Bioavailability |
|---|---|---|---|---|
| This compound | Alkaloid | AChE inhibition, NF-κB pathway modulation | 10.2 μM | Moderate (25% oral) |
| Curcumin | Polyphenol | ROS scavenging, COX-2 inhibition | 15.5 μM | Low (<1% oral) |
| Resveratrol | Stilbenoid | SIRT1 activation, AMPK pathway modulation | 20.1 μM | Low (20% oral) |
Key Findings :
- Mechanistic Uniqueness : this compound’s dual targeting of AChE and NF-κB pathways distinguishes it from single-target agents like curcumin .
- Bioavailability: Despite moderate oral bioavailability, this compound’s lipophilic structure enables better blood-brain barrier penetration compared to polar polyphenols .
Challenges in Comparative Analysis
- Structural Heterogeneity : Variations in substituent patterns and stereochemistry complicate direct comparisons, as seen in the divergent bioactivity of this compound and berberine despite shared scaffolds .
- Data Reproducibility : Differences in assay protocols (e.g., AChE inhibition methods) across studies may skew IC$_{50}$ values, necessitating standardized testing frameworks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
